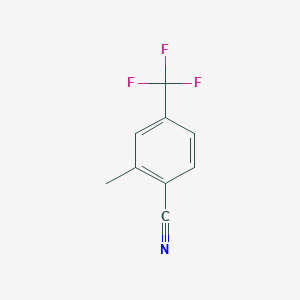

2-Methyl-4-(trifluoromethyl)benzonitrile

Description

Significance of Aryl Nitriles and Trifluoromethylated Compounds in Chemical Synthesis

Aryl nitriles, or benzonitriles, are a class of organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. They are exceptionally valuable in synthetic organic chemistry for several reasons. The nitrile group is a versatile functional handle that can be converted into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This versatility makes aryl nitriles critical intermediates in the production of pharmaceuticals, agrochemicals, dyes, and high-performance polymers.

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is highly sought after for its unique electronic properties and steric profile. bldpharm.comfishersci.ca As one of the most powerful electron-withdrawing groups, the -CF3 moiety can significantly alter a molecule's physicochemical properties. sigmaaldrich.com Its introduction can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity which can improve membrane permeability, and modify the acidity or basicity of nearby functional groups, thereby improving a drug candidate's binding affinity to its target. sigmaaldrich.com Aromatic compounds that bear trifluoromethyl groups are prevalent in numerous pharmaceuticals and advanced organic materials. sigmaaldrich.com

Overview of the Research Landscape for 2-Methyl-4-(trifluoromethyl)benzonitrile

A review of the current scientific literature indicates that the research landscape for this compound (CAS Number: 362640-56-0) is notably sparse. The compound is available commercially from various chemical suppliers, indicating its accessibility for research purposes. nih.gov However, there is a distinct lack of dedicated studies detailing its synthesis, reactivity, or specific applications in peer-reviewed journals.

In contrast, related isomers have received more attention. For instance, 4-Methyl-2-(trifluoromethyl)benzonitrile is noted for its use as a primary and secondary reagent in chemical synthesis. Current time information in IN. Furthermore, patent literature describes the use of structurally similar compounds, such as 4-fluoro-2-trifluoromethylbenzonitrile, as a precursor in the synthesis of 4-amino-2-trifluoromethylbenzonitrile, a key intermediate for more complex molecules. chemicalbook.com This disparity highlights that while the general structural motif is of interest, the specific isomer this compound remains an underexplored entity in advanced chemical research.

Structural Context and Comparative Analysis with Related Benzonitrile (B105546) Derivatives

The chemical behavior of this compound is best understood by comparing it to its simpler, yet well-studied, analogs. The electronic and steric contributions of each substituent—the methyl group and the trifluoromethyl group—collectively define the molecule's reactivity and physical properties.

Analyzing the physical properties of benzonitriles without the methyl group provides a baseline for understanding the influence of the trifluoromethyl substituent at different positions. While specific experimental data for this compound is not widely available in the literature, a comparison of its ortho and para analogs reveals key trends.

4-(Trifluoromethyl)benzonitrile (B42179) is a low-melting solid, while 2-(Trifluoromethyl)benzonitrile is a liquid at room temperature, with some sources reporting a melting point just below ambient conditions. Current time information in IN.chemsrc.com This difference in melting point can be attributed to the molecular symmetry and crystal packing efficiency; the more symmetrical para isomer typically packs more effectively into a crystal lattice, resulting in a higher melting point. The boiling points also reflect the substituent position, with the ortho isomer having a slightly higher boiling point at atmospheric pressure. Current time information in IN. Both compounds are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. Current time information in IN.

| Property | 4-(Trifluoromethyl)benzonitrile (para-isomer) | 2-(Trifluoromethyl)benzonitrile (ortho-isomer) |

|---|---|---|

| CAS Number | 455-18-5 chemsrc.com | 447-60-9 chemsrc.com |

| Molecular Formula | C₈H₄F₃N chemsrc.com | C₈H₄F₃N chemsrc.com |

| Molecular Weight | 171.12 g/mol chemsrc.com | 171.12 g/mol chemsrc.com |

| Melting Point | 39-41 °C chemsrc.com | ~7.5-19 °C Current time information in IN. |

| Boiling Point | 80-81 °C (at 20 mmHg) chemsrc.com | ~205-206 °C (at 760 mmHg) Current time information in IN. |

| Density | 1.278 g/mL (at 25 °C) chemsrc.com | 1.294 g/mL (at 25 °C) |

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic and steric effects of its two substituents.

Directing Effects and Steric Hindrance: In electrophilic aromatic substitution, the methyl group is an ortho, para-director, while the deactivating trifluoromethyl group is a meta-director. The positions of these groups on the ring (1,2,4-substitution pattern) create a complex directive influence for any further substitution. Furthermore, the methyl group at the 2-position (ortho to the nitrile) introduces steric hindrance. This steric bulk can impede the approach of reagents to the adjacent positions on the ring, influencing the regioselectivity of reactions and potentially hindering interactions involving the nitrile group itself.

Research Gaps and Future Directions in this compound Studies

The most significant research gap for this compound is the lack of fundamental research into its synthetic pathways, chemical reactivity, and potential applications. While its constituent functional groups are well-understood, the properties of this specific molecular arrangement have not been systematically investigated.

Future research could productively focus on several areas:

Development of Efficient Synthesis: Establishing optimized, high-yield synthetic routes to this compound would be the first step to enabling broader research.

Exploration of Reactivity: A systematic study of its behavior in common organic reactions would be valuable. This includes electrophilic aromatic substitution to understand the combined directing effects of the methyl and trifluoromethyl groups, as well as transformations of the nitrile group.

Investigation as a Building Block: Given the prevalence of trifluoromethylated and nitrile-containing compounds in bioactive molecules, this compound should be explored as a novel building block for the synthesis of new candidates in medicinal and agricultural chemistry.

Materials Science Applications: Related fluorinated benzonitrile derivatives have been investigated for applications in advanced materials, such as thermally activated delayed fluorescence (TADF) emitters for OLEDs. The potential of this compound in the development of new functional materials remains an unexplored and promising avenue.

Propriétés

IUPAC Name |

2-methyl-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGABUAQUWGBFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 2 Methyl 4 Trifluoromethyl Benzonitrile

Fundamental Reaction Types of 2-Methyl-4-(trifluoromethyl)benzonitrile

The reactivity of the benzene (B151609) ring and its substituents allows for several fundamental reaction types, including substitution, reduction, and oxidation reactions.

The primary substitution reactions involving the aromatic ring are electrophilic aromatic substitutions (SEAr). In these reactions, an electrophile attacks the electron-rich benzene ring, replacing one of the ring's hydrogen atoms. wikipedia.org The rate and position of this substitution are heavily influenced by the existing substituents.

The directing effects of the substituents on this compound are as follows:

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, primarily through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 6 relative to the nitrile). youtube.com

Trifluoromethyl Group (-CF₃): This is a strongly deactivating group due to the powerful inductive electron-withdrawing effect of the fluorine atoms. It directs incoming electrophiles to the meta position (positions 3 and 5 relative to the trifluoromethyl group). youtube.comlkouniv.ac.in

Nitrile Group (-CN): This group is also deactivating through both inductive and resonance effects, directing incoming electrophiles to the meta position (positions 3 and 5 relative to the nitrile).

Reduction reactions of this compound primarily target the nitrile group. The trifluoromethyl group is generally stable to most reducing agents. The conversion of the nitrile to a primary amine is a common and synthetically useful transformation.

This reduction can be achieved through two main pathways:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. researchgate.net The reaction is typically carried out under pressure in a suitable solvent like ethanol (B145695) or methanol. qub.ac.uk

Chemical Reduction: Powerful hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for reducing nitriles to primary amines. doubtnut.comyoutube.com The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction mixture and liberate the amine product. chemistrysteps.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles unless special catalysts are employed. sci-hub.selibretexts.org

| Reagent/System | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| H₂ / Pd/C | Primary Amine | Ethanol, elevated pressure and temperature | researchgate.netqub.ac.uk |

| LiAlH₄ | Primary Amine | 1) Anhydrous THF or Et₂O; 2) H₂O workup | doubtnut.comchemistrysteps.com |

| NaBH₄ / Catalyst | Primary Amine | Requires a catalyst (e.g., CoCl₂) to be effective | sci-hub.se |

| DIBAL-H | Aldehyde | 1) Toluene (B28343), low temperature; 2) H₂O workup | chemistrysteps.com |

The methyl group attached to the aromatic ring is susceptible to oxidation. Strong oxidizing agents can convert this benzylic carbon to a carboxylic acid. The nitrile and trifluoromethyl groups are highly resistant to oxidation under these conditions.

A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄), typically used in a basic aqueous solution followed by acidification. The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated to yield the carboxylic acid. The reaction conditions, such as temperature and the amount of oxidant, must be carefully controlled to achieve selective oxidation of the methyl group without causing degradation of the aromatic ring. nitrkl.ac.in Other strong oxidants like chromic acid can also be used.

Functional Group Transformations and Reaction Products

The reduction of the nitrile functional group in this compound yields the corresponding primary amine, 4-Methyl-2-(trifluoromethyl)benzylamine. This transformation is a key step in synthesizing compounds with a benzylic amine moiety.

A standard laboratory procedure for this conversion involves the use of lithium aluminum hydride (LiAlH₄). chemistrysteps.com The mechanism begins with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the resulting imine intermediate. The subsequent aqueous workup protonates the nitrogen atom, yielding the final primary amine product. doubtnut.com

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. LiAlH₄ in THF 2. H₂O | 4-Methyl-2-(trifluoromethyl)benzylamine | Nitrile Reduction |

| This compound | H₂, Pd/C | 4-Methyl-2-(trifluoromethyl)benzylamine | Catalytic Hydrogenation |

The oxidation of the methyl group of this compound results in the formation of 4-Cyano-3-(trifluoromethyl)benzoic acid. This reaction selectively transforms the alkyl side chain into a carboxylic acid functional group, a valuable handle for further synthetic modifications.

The reaction is typically accomplished using a strong oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions. The mechanism for the oxidation of alkylbenzenes by permanganate is complex but is understood to involve the abstraction of a benzylic hydrogen atom as a key initial step. The reaction proceeds through various manganese intermediates until the methyl group is fully oxidized to the carboxylate. The final product is obtained after acidification of the reaction mixture. nitrkl.ac.in The selectivity of this reaction is crucial, as harsh conditions could potentially lead to the hydrolysis of the nitrile group or degradation of the ring.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. KMnO₄, NaOH(aq), Heat 2. HCl(aq) | 4-Cyano-3-(trifluoromethyl)benzoic Acid | Benzylic Oxidation |

Nucleophilic Aromatic Substitution Involving the Trifluoromethyl Group

The trifluoromethyl group (–CF₃) is generally regarded as a stable substituent on an aromatic ring due to the strength of the carbon-fluorine bonds. However, its powerful electron-withdrawing nature significantly influences the electronic landscape of the benzene ring, making the ring electron-deficient. mdpi.comnih.gov This electronic deficit, augmented by the electron-withdrawing cyano group also present on the ring of this compound, activates the aromatic system toward nucleophilic aromatic substitution (SNAr).

In SNAr reactions, the rate-determining step is typically the attack of a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.com The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge. In this compound, both the para-trifluoromethyl and the meta-cyano group (relative to an attack at the C-4 position) would contribute to stabilizing such an intermediate.

While it is more common for a halogen to serve as the leaving group in SNAr reactions, under specific conditions, the trifluoromethyl group itself can be displaced by a nucleophile. tcichemicals.com This reactivity is unusual but possible when the aromatic ring is sufficiently activated. The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon atom bearing the –CF₃ group, followed by the expulsion of the trifluoromethyl group. The viability of this transformation is highly dependent on the nature of the nucleophile and the reaction conditions.

Table 1: Influence of Substituents on SNAr Reactivity

| Substituent Group | Position on Benzene Ring | Electronic Effect | Role in SNAr |

|---|---|---|---|

| Trifluoromethyl (–CF₃) | Para | Strongly Electron-Withdrawing | Activates the ring; can potentially act as a leaving group. |

| Cyano (–CN) | Meta (relative to C4) | Strongly Electron-Withdrawing | Activates the ring by stabilizing the Meisenheimer intermediate. |

| Methyl (–CH₃) | Ortho | Weakly Electron-Donating / Steric Bulk | Minimal electronic deactivation; provides steric hindrance near the cyano group. |

Advanced Coupling and Cycloaddition Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While these reactions typically involve aryl halides or triflates, recent advancements have enabled the use of less conventional functional groups, including nitriles. acs.org In the context of this compound, such a transformation would involve the cleavage of the C–CN bond, a process known as decyanative cross-coupling. acs.org This reaction pathway is challenging due to the thermodynamic stability of the C–CN bond but offers a valuable alternative to traditional methods. liverpool.ac.uk

The catalytic cycle for a decyanative coupling generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the C–CN bond of the benzonitrile (B105546) to form a Pd(II) intermediate. This is often the rate-limiting step.

Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. rsc.org

The efficiency of decyanative cross-coupling of this compound is governed by a delicate balance of steric and electronic factors.

Steric Influences: The ortho-methyl group presents significant steric hindrance around the cyano functional group. researchgate.netresearchgate.net This bulkiness can impede the approach of the palladium catalyst for the initial oxidative addition step. To overcome this steric challenge, catalytic systems often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines) that promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and facilitate the subsequent reductive elimination step. nih.gov

Electronic Influences: The electronic nature of the aromatic ring profoundly affects the oxidative addition step. The presence of two powerful electron-withdrawing groups (–CF₃ and –CN) makes the aromatic ring of this compound highly electron-deficient. enscm.fracs.org While electron-withdrawing groups can sometimes favor certain steps in the catalytic cycle, they generally make the initial oxidative addition of the C–CN bond to the electron-rich Pd(0) center more difficult compared to electron-neutral or electron-rich aryl nitriles. chemrxiv.org

When comparing the reactivity of this compound to its halogenated analogs, such as 1-bromo-2-methyl-4-(trifluoromethyl)benzene, in palladium-catalyzed cross-coupling, the halogenated compounds are significantly more reactive. researchgate.net The difference in reactivity stems from the disparity in bond dissociation energies and the established mechanisms for C–X (X = I, Br, Cl) versus C–CN bond activation.

The general order of reactivity for aryl halides in oxidative addition is C–I > C–OTf > C–Br >> C–Cl. researchgate.net The C–CN bond is thermodynamically stronger and kinetically more inert than C–Br and C–I bonds, making its activation a more demanding process that requires specialized catalytic systems and often harsher reaction conditions. acs.org While standard palladium catalysts like those used in Suzuki or Stille couplings are effective for aryl bromides, decyanative coupling requires catalysts specifically designed for C–CN bond activation, often involving nickel or specialized palladium-ligand systems. acs.orgutexas.edu

Table 2: Reactivity Comparison in Pd-Catalyzed Cross-Coupling

| Coupling Partner | Bond for Activation | Relative Bond Strength | General Reactivity | Typical Catalyst System |

|---|---|---|---|---|

| This compound | Aryl–CN | High | Low | Specialized Pd or Ni catalysts with bulky ligands |

| Halogenated Analog (e.g., Aryl Bromide) | Aryl–Br | Moderate | High | Standard Pd catalysts (e.g., Pd(PPh₃)₄) |

| Halogenated Analog (e.g., Aryl Chloride) | Aryl–Cl | High | Very Low | Specialized Pd catalysts with electron-rich, bulky ligands |

Catalyst loading and efficiency, measured by Turnover Number (TON) and Turnover Frequency (TOF), are critical metrics for catalytic reactions. TON represents the number of moles of product formed per mole of catalyst, while TOF is the TON per unit of time. chemrxiv.org

For challenging cross-coupling reactions, such as the decyanative coupling of a sterically hindered and electronically deactivated substrate like this compound, higher catalyst loadings are often necessary, typically ranging from 1 to 5 mol%. researchgate.net Achieving high TONs and TOFs under these conditions is difficult because the catalyst is more susceptible to deactivation pathways. In contrast, the coupling of more reactive analogs like aryl bromides can often be achieved with much lower catalyst loadings (as low as 0.01 mol%), reaching TONs in the millions for highly efficient systems. researchgate.net The development of more robust and active catalysts for C–CN activation is an ongoing area of research aimed at improving the efficiency and practicality of these transformations.

[3+2] Cycloaddition Reactions

The nitrile functional group (–C≡N) in this compound can participate as a 2π component (a dipolarophile) in [3+2] cycloaddition reactions. numberanalytics.com These reactions involve a 1,3-dipole reacting across the carbon-nitrogen triple bond to form a five-membered heterocyclic ring. wikipedia.org A prominent example is the Huisgen cycloaddition of azides with nitriles to synthesize tetrazoles, which are important scaffolds in medicinal chemistry. nih.govresearchgate.netresearchgate.net

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), typically requires a catalyst (e.g., zinc, copper, or cobalt complexes) and heat to proceed efficiently. nih.govresearchgate.netacs.org The mechanism involves the coordination of the nitrile to a metal center, which activates it toward nucleophilic attack by the azide anion, followed by cyclization and release of the tetrazole product. acs.org

The electronic properties of the benzonitrile influence its reactivity as a dipolarophile. The strong electron-withdrawing trifluoromethyl group at the para position decreases the electron density of the nitrile's π-system, which can affect the frontier molecular orbital energies and influence the rate of the cycloaddition. mdpi.com Computational studies on similar reactions with electron-poor nitriles suggest that the reaction proceeds through a polar, one-step mechanism. mdpi.com The reaction is generally regioselective, leading to the formation of a single tetrazole isomer. mdpi.com

Other Significant Reaction Pathways

While not a reaction of the nitrile group itself, the aromatic ring of this compound is susceptible to electrophilic substitution. A significant modern reaction pathway for related arenes is trifluoromethylthiolation, which introduces the -SCF₃ group. This functional group is highly valued in medicinal chemistry due to its high lipophilicity, which can enhance the bioavailability of drug candidates.

A rapid and efficient method for the trifluoromethylthiolation of arenes utilizes a dual catalytic system, often combining a Lewis acid (like iron(III) chloride) and a Lewis base. This dual approach activates an electrophilic trifluoromethylthiolating agent, allowing for the regioselective functionalization of a wide range of arenes and heterocycles under mild conditions. This pathway represents a potential route for the further functionalization of the this compound scaffold.

The nitrile group is readily transformed into other functional groups, with hydrolysis and alcoholysis being fundamental reaction pathways.

Hydrolysis: The conversion of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. The reaction proceeds in two main stages: the initial conversion of the nitrile to a primary amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid.

Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, activating the carbon atom for nucleophilic attack by water. This leads to an imidic acid intermediate, which tautomerizes to the more stable amide. The amide is then further hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then rearranges to the amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which requires an acidic workup to produce the final carboxylic acid.

Alcoholysis: In the presence of an alcohol and a strong acid or base catalyst, nitriles can undergo alcoholysis to form esters. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction typically proceeds via an imidate intermediate which is then hydrolyzed to the ester. The electron-withdrawing nature of the trifluoromethyl group in related benzonitriles would make the nitrile carbon more electrophilic and potentially facilitate both hydrolysis and alcoholysis.

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Trifluoromethyl Benzonitrile

Quantum Chemical Characterization

There are no specific Density Functional Theory (DFT) studies in the reviewed literature that focus on the molecular geometry optimization of 2-Methyl-4-(trifluoromethyl)benzonitrile. Therefore, detailed data on its optimized bond lengths, bond angles, and dihedral angles from computational calculations are not available.

Information regarding the electron density mapping and DFT-based reactivity predictions for this compound is not present in the available scientific literature. Such studies would typically provide insights into the distribution of electrons within the molecule and predict sites susceptible to electrophilic or nucleophilic attack.

Electronic Structure and Reactivity Descriptors

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. As a result, the HOMO-LUMO energy gap, a critical parameter for assessing chemical reactivity and kinetic stability, remains uncalculated and undocumented for this molecule.

There are no published studies that include a Molecular Electrostatic Potential (MEP) surface analysis for this compound. An MEP analysis would illustrate the charge distribution and identify the electrophilic and nucleophilic regions of the molecule, which is essential for understanding its intermolecular interactions.

Investigations using the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) to analyze the nature of chemical bonding in this compound have not been found in the scientific literature. These analyses would provide a detailed topological understanding of electron pairing and localization within the molecular structure.

Natural Bond Orbital (NBO) Analysis

The analysis focuses on the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy E(2) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a more intense interaction.

Key interactions within the this compound molecule involve the delocalization of π-electrons from the benzene (B151609) ring to the antibonding orbitals of the cyano (-CN) and trifluoromethyl (-CF₃) groups. Additionally, hyperconjugative interactions involving the methyl (-CH₃) group are observed.

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C1-C2) | π*(C3-C4) | 20.5 | π → π* (Intra-ring) |

| π(C3-C4) | π*(C5-C6) | 18.9 | π → π* (Intra-ring) |

| π(C5-C6) | π*(C1-C2) | 21.2 | π → π* (Intra-ring) |

| π(C3-C4) | π*(C7-N8) | 5.8 | π → π* (Ring to CN) |

| σ(C9-H10) | σ*(C1-C2) | 2.5 | σ → σ* (Hyperconjugation) |

Note: Atom numbering is based on a standard representation of the molecule. E(2) values are representative based on similar structures.

The most significant interactions are the π → π* transitions within the aromatic ring, which are characteristic of benzene derivatives and are fundamental to the molecule's aromatic stability. The delocalization from the ring's π-orbitals to the π* antibonding orbital of the nitrile group (C≡N) indicates electronic conjugation, which influences the chemical properties of the nitrile functionality. Hyperconjugation from the C-H bonds of the methyl group to the ring's σ* orbitals also contributes to the molecule's stability.

Spectroscopic Parameter Prediction via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters, providing valuable insights that complement experimental data. niscpr.res.innih.gov

Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating NMR chemical shifts. nih.gov Theoretical calculations for this compound can predict the ¹H, ¹³C, and ¹⁹F NMR spectra with a high degree of accuracy, aiding in the assignment of experimental signals. researchgate.net

Calculations are typically performed on the optimized geometry of the molecule. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the chemical shifts of the aromatic protons and carbons. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the -CF₃ group.

Table 2: Calculated NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated δ (ppm) | Experimental δ (ppm) (Typical Range) |

|---|---|---|

| ¹H NMR | ||

| Aromatic H (ortho to CN) | 7.85 | 7.7 - 7.9 |

| Aromatic H (meta to CN) | 7.70 | 7.6 - 7.8 |

| Aromatic H (ortho to CH₃) | 7.55 | 7.4 - 7.6 |

| Methyl H | 2.60 | 2.5 - 2.7 |

| ¹³C NMR | ||

| C-CN | 110.5 | 109 - 112 |

| C-CH₃ | 142.1 | 140 - 144 |

| C-CF₃ | 135.4 (q) | 134 - 137 |

| C≡N | 117.8 | 117 - 119 |

| CF₃ | 123.2 (q) | 122 - 125 |

| CH₃ | 21.5 | 20 - 22 |

| ¹⁹F NMR |

Note: Calculated values are representative and depend on the level of theory and basis set used. Experimental values are typical for similar structures. rsc.org

Simulated FT-IR and UV-Vis Spectra

Computational chemistry can also simulate vibrational (FT-IR) and electronic (UV-Vis) spectra. nih.gov Frequency calculations based on DFT provide the vibrational modes of the molecule, which correspond to the absorption peaks in an FT-IR spectrum. niscpr.res.in Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be correlated with the absorption bands in a UV-Vis spectrum. researchgate.net

The simulated FT-IR spectrum for this compound would show characteristic peaks for the C≡N stretch, C-F stretches, aromatic C-H and C=C stretches, and CH₃ group vibrations. The UV-Vis spectrum is characterized by π → π* transitions within the aromatic system.

Table 3: Predicted Vibrational and Electronic Spectral Data

| Spectrum | Calculated Peak/Band | Assignment |

|---|---|---|

| FT-IR | ~2230 cm⁻¹ | C≡N stretch |

| ~1610 cm⁻¹ | Aromatic C=C stretch | |

| ~1325 cm⁻¹ | C-F symmetric stretch | |

| ~1140 cm⁻¹ | C-F asymmetric stretch | |

| ~2960 cm⁻¹ | C-H stretch (methyl) | |

| UV-Vis | ~235 nm | π → π* transition |

Note: Wavenumbers are often scaled to correct for anharmonicity and computational method limitations.

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in the crystalline state. mdpi.comscirp.org The surface is generated based on the electron distribution of the molecule, and properties such as dnorm (normalized contact distance) are mapped onto it. The dnorm surface highlights regions of intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds. nih.govfrontiersin.org

For this compound, the Hirshfeld surface would reveal several key non-covalent interactions that dictate its crystal packing. These include:

H···F interactions: Contacts between the fluorine atoms of the -CF₃ group and hydrogen atoms of neighboring molecules.

H···N interactions: Contacts involving the nitrogen atom of the nitrile group and hydrogen atoms.

π···π stacking: Interactions between the aromatic rings of adjacent molecules.

H···H contacts: General van der Waals interactions.

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| F···H / H···F | 28.2 |

| C···H / H···C | 12.8 |

| N···H / H···N | 6.5 |

| F···C / C···F | 3.1 |

Note: Percentages are representative and derived from analyses of similar fluorinated aromatic nitriles.

Solvent Effects and Non-Linear Optical Properties

Detailed theoretical examinations of this compound's behavior in different solvent environments and its potential for non-linear optical applications have not been reported in the accessible scientific literature.

There are no available studies that have applied the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) or other solvation models to analyze the effects of solvents on the properties of this compound. Such studies would typically investigate how the dielectric constant of a solvent influences the molecule's geometric parameters, electronic structure, and spectroscopic signatures. Without these foundational computational studies, no data can be presented.

A theoretical evaluation of the non-linear optical (NLO) properties of this compound has not been documented. This type of computational analysis would involve calculating key NLO parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess the material's potential for applications in photonics and optoelectronics. The absence of such research means that no data tables or detailed findings on its NLO behavior can be provided.

Spectroscopic Characterization Techniques and Data Interpretation for 2 Methyl 4 Trifluoromethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2-Methyl-4-(trifluoromethyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. In the ¹H NMR spectrum of this compound, the aromatic protons and the methyl protons will give rise to distinct signals.

The methyl group (-CH₃) protons are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.5 ppm. The aromatic region will display a more complex pattern due to the three protons on the benzene (B151609) ring. The proton at position 6 (H-6), being ortho to the electron-withdrawing cyano group, is expected to be the most deshielded, appearing as a doublet. The proton at position 5 (H-5), situated between the methyl and trifluoromethyl groups, will likely appear as a doublet of doublets. The proton at position 3 (H-3), adjacent to the trifluoromethyl group, is also anticipated to be a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| ~7.8-7.9 | d | ~8.0 | H-6 |

| ~7.6-7.7 | dd | ~8.0, ~2.0 | H-5 |

| ~7.5-7.6 | d | ~2.0 | H-3 |

| ~2.5 | s | - | -CH₃ |

Note: The predicted values are based on the analysis of structurally similar compounds and established substituent effects.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound will show distinct signals for each of the unique carbon atoms in the molecule.

The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The nitrile carbon (-CN) will be observed in the characteristic downfield region for nitriles. The aromatic carbons will have chemical shifts influenced by the attached substituents. The quaternary carbons (C-1, C-2, and C-4) will be identifiable, with C-4 being significantly affected by the attached -CF₃ group, often showing a quartet in the proton-decoupled spectrum. The methyl carbon will resonate at a high field position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~142 | s | C-2 |

| ~135 (q) | q | C-4 |

| ~133 | s | C-6 |

| ~130 | s | C-5 |

| ~128 | s | C-3 |

| ~123 (q) | q | -CF₃ |

| ~118 | s | -CN |

| ~115 | s | C-1 |

| ~20 | s | -CH₃ |

Note: The predicted values are based on the analysis of structurally similar compounds and established substituent effects. 'q' denotes a quartet.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the analysis of fluorine-containing compounds. acs.org The trifluoromethyl group in this compound consists of three chemically equivalent fluorine atoms, which will result in a single signal, a singlet, in the ¹⁹F NMR spectrum. rsc.org

The chemical shift of the -CF₃ group is influenced by its electronic environment on the benzene ring. For aromatic trifluoromethyl groups, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard such as CFCl₃. rsc.orgcolorado.edu The presence of the electron-donating methyl group and the electron-withdrawing nitrile group on the ring will subtly influence the exact chemical shift. For instance, the ¹⁹F NMR spectrum of 4-(trifluoromethyl)benzonitrile (B42179) shows a singlet at approximately -63.61 ppm. rsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| ~ -63 to -64 | s | -CF₃ |

Note: The predicted value is based on data from structurally similar compounds.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

The most prominent feature will be the sharp and strong absorption band for the nitrile group (C≡N) stretching vibration, which typically appears in the range of 2220-2240 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will result in strong and broad absorptions in the region of 1350-1100 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 4: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1610, 1500 | Medium to Strong | Aromatic C=C Stretch |

| ~1320 | Strong | C-F Stretch (-CF₃) |

| ~1170, 1130 | Strong | C-F Stretch (-CF₃) |

| ~850 | Strong | C-H Out-of-plane Bend |

Note: The predicted values are based on characteristic group frequencies and data from related substituted benzonitriles.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a system. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the FT-Raman spectrum of this compound, the C≡N stretching vibration is also expected to be a strong and sharp band around 2230 cm⁻¹. The symmetric breathing vibration of the benzene ring, typically appearing around 1000 cm⁻¹, is often a strong feature in Raman spectra. The C-F stretching modes of the -CF₃ group will also be visible. The aromatic C-H and aliphatic C-H stretching vibrations will appear in their respective regions.

Table 5: Predicted FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Strong | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~2230 | Strong, Sharp | C≡N Stretch |

| ~1615 | Strong | Aromatic C=C Stretch |

| ~1000 | Strong | Ring Breathing Mode |

| ~750 | Medium | C-F Bending Mode (-CF₃) |

Note: The predicted values are based on characteristic group frequencies and data from related substituted benzonitriles.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions between molecular orbitals in this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores.

The primary chromophore in this compound is the substituted benzene ring. The presence of the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups, along with the electron-donating methyl (-CH₃) group, influences the energy of the π → π* transitions within the aromatic system. These transitions are typically observed in the UV region. While specific experimental data for this compound is not widely published, the absorption maxima (λmax) can be anticipated based on analogous structures. The substitution pattern on the benzonitrile (B105546) core affects the electronic distribution and, consequently, the energy required for electronic excitation. For instance, studies on benzonitrile itself show characteristic absorption bands that are shifted upon substitution.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing the fragmentation patterns of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In GC, the volatile compound is passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification and purity assessment. miamioh.edu Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion ([M]⁺) and a series of fragment ions.

The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 185.16 g/mol ). The fragmentation pattern provides structural information. Key fragmentations would likely involve the loss of stable groups or radicals from the molecular ion.

Predicted Fragmentation Data for this compound

| Predicted Fragment Ion | Structure of Loss | Predicted m/z | Interpretation |

|---|---|---|---|

| [M]⁺ | - | 185 | Molecular Ion |

| [M-CH₃]⁺ | •CH₃ | 170 | Loss of a methyl radical |

| [M-H]⁺ | •H | 184 | Loss of a hydrogen radical from the methyl group |

| [M-CF₃]⁺ | •CF₃ | 116 | Loss of a trifluoromethyl radical |

| [C₇H₄F₃]⁺ | •CN, •CH₃ | 145 | Fragment corresponding to trifluoromethyltoluene |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each unique formula has a distinct theoretical exact mass. For this compound, with the molecular formula C₉H₆F₃N, HR-MS can confirm its composition by comparing the experimentally measured mass to the calculated theoretical mass. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars).

Calculated High-Resolution Mass Data for this compound

| Molecular Formula | Ion Type | Calculated (Theoretical) m/z |

|---|---|---|

| C₉H₆F₃N | [M]⁺ | 185.04523 |

| C₉H₆F₃N | [M+H]⁺ | 186.05299 |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nist.gov When a single crystal of a compound is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern of spots with varying intensities. nih.gov By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and thereby determine the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice. nih.gov

Illustrative Crystal Data from X-ray Diffraction

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | Describes the symmetry of the crystal. | P2₁/c |

| Unit Cell Dimensions | Lengths of the cell axes (a, b, c) and angles between them (α, β, γ). | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y° γ = 90° |

| Volume (V) | The volume of the unit cell. | X ų |

| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | 4 |

| Calculated Density (ρ) | The density of the crystal calculated from the XRD data. | X g/cm³ |

Note: The "Example Data" are hypothetical and serve only to illustrate the parameters obtained from an XRD experiment.

Advanced Research Applications of 2 Methyl 4 Trifluoromethyl Benzonitrile and Its Derivatives in Chemical Science

Role as an Intermediate in Organic Synthesis

The strategic placement of reactive functional groups on the aromatic ring of 2-Methyl-4-(trifluoromethyl)benzonitrile makes it a versatile intermediate in multi-step organic syntheses. The nitrile group can be readily transformed into other functional groups such as amines or carboxylic acids, while the trifluoromethyl group often imparts desirable properties like enhanced metabolic stability and lipophilicity to the final products.

Synthesis of Complex Pharmaceutical Intermediates

In the pharmaceutical industry, the quest for novel therapeutics with improved efficacy and safety profiles is relentless. Benzonitrile (B105546) derivatives, particularly those bearing trifluoromethyl groups, are crucial in this endeavor. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic properties.

While direct synthesis examples starting from this compound are not extensively detailed in publicly available research, its derivatives are key components in the synthesis of important pharmaceutical intermediates. For instance, the related compound, 4-amino-2-trifluoromethylbenzonitrile, is a crucial intermediate in the synthesis of bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer google.com. The synthesis of this intermediate often involves the nitration and subsequent reduction of a precursor like this compound.

Another related intermediate, 2-nitro-4-trifluoromethyl methyl benzoate, is pivotal in the synthesis of various pharmaceuticals, including TRPV1 receptor antagonists and Raf kinase inhibitors google.com. A patented method describes the preparation of this intermediate starting from 2-nitro-4-trifluoromethyl benzonitrile, which can be synthesized from precursors like this compound google.com. The process involves the hydrolysis of the nitrile to an amide, followed by alcoholysis to yield the methyl benzoate google.com.

The synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a key intermediate for the anti-prostate cancer drug enzalutamide, starts from 3-trifluoromethyl-4-cyanoaniline patsnap.com. This starting material can be conceptually derived from this compound through a series of functional group transformations, highlighting the foundational role of such benzonitrile structures in medicinal chemistry.

Precursor for Agrochemical Synthesis

The agrochemical industry also relies heavily on fluorinated intermediates for the development of new and effective pesticides and herbicides. The trifluoromethyl group in these molecules can enhance their biological activity and stability in the environment.

Methyl 2-nitro-4-trifluoromethylbenzoate, which can be derived from 2-nitro-4-trifluoromethyl benzonitrile, serves as an important intermediate for agrochemicals like nitisinone and isoxaflutole google.com. This underscores the potential of this compound as a foundational starting material for the synthesis of these vital agricultural compounds. The synthesis of such agrochemicals often involves multi-step processes where the benzonitrile moiety is transformed into other functional groups required for the final product's activity.

The general class of trifluoromethyl-containing pyridines, which are key structural motifs in many active agrochemical ingredients, are often synthesized using trifluoromethyl-containing building blocks nih.gov. While not a direct application, this highlights the importance of trifluoromethylated aromatic compounds like this compound in providing the necessary structural components for these complex molecules.

Development of Functional Materials and Specialty Chemicals

The unique electronic properties conferred by the trifluoromethyl and nitrile groups make this compound and its derivatives attractive candidates for the development of advanced functional materials and specialty chemicals. These groups can influence properties such as thermal stability, charge transport, and light emission, which are critical for various material science applications.

Incorporation into Polymeric Systems for Enhanced Performance

While specific examples of the direct incorporation of this compound into polymeric systems are not widely reported, the use of related benzonitrile derivatives in polymer science is well-established. For instance, porous acrylonitrile/methyl acrylate copolymer beads have been synthesized and functionalized for applications in metal ion adsorption nih.gov. The cyano groups in the polymer backbone are crucial for this functionality. This suggests the potential for incorporating this compound into similar polymer structures to introduce fluorine-specific properties.

The synthesis of copolymers of methyl methacrylate and 2-ethoxyethyl methacrylate demonstrates the use of nitrile-containing initiators like 2,2-azo-bisisobutyronitrile (AIBN) in free-radical polymerization sapub.org. While not incorporated into the polymer backbone, this illustrates the compatibility of the nitrile functionality with polymerization processes.

Contribution to Material Science Research

In the field of material science, fluorinated benzonitriles are gaining prominence, particularly in the development of organic light-emitting diodes (OLEDs) nbinno.com. Derivatives of 2-methylbenzonitrile, such as 4-Fluoro-2-methylbenzonitrile, are used as building blocks for advanced Thermally Activated Delayed Fluorescence (TADF) emitters. These materials are instrumental in enhancing the efficiency and performance of OLED devices, leading to more vibrant and energy-efficient displays and lighting. The presence of the methyl group can enhance the thermal stability of the resulting emitters.

Synthesis of Biologically Active Compounds (as synthetic building blocks)

This compound serves as a valuable synthetic building block for the construction of a variety of biologically active molecules. The term "building block" in medicinal chemistry refers to a chemical compound that can be readily incorporated into a larger, more complex molecule, often bringing with it specific desired properties. The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly impact the biological activity of a molecule by altering its electronic properties, lipophilicity, and metabolic stability nbinno.comnih.gov.

The synthesis of bioactive heterocycles is a major focus of medicinal chemistry, as these structures are common in many approved drugs ijnrd.orgresearchgate.net. While direct examples of synthesizing heterocycles from this compound are not prevalent in the immediate literature, the general strategy of using fluorinated building blocks is a cornerstone of modern drug discovery nih.gov. The nitrile group of this compound can participate in cycloaddition reactions or be converted to an amidine or other functional groups that can then be used to construct heterocyclic rings.

The development of novel kinase inhibitors, an important class of anti-cancer drugs, often involves the use of fluorinated building blocks to achieve high potency and selectivity. The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors.

Preparation of Benzene (B151609) Derivatives as Androgen Receptor Modulators

The trifluoromethylbenzonitrile scaffold is a key structural motif in the development of selective androgen receptor modulators (SARMs), a class of therapeutic compounds designed to elicit the anabolic benefits of androgens with fewer of the androgenic side effects. SARMs act as agonists at the androgen receptor (AR) and have shown tissue selectivity in preclinical studies, leading to increases in lean body mass. nih.gov The unique electronic properties of the trifluoromethyl and nitrile groups are crucial for high-affinity binding to the androgen receptor.

While direct synthesis routes starting from this compound are proprietary and detailed in specific patents, the literature on SARM development highlights the importance of its core structure. For instance, the novel SARM candidate, 4-((2R,3R)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, underscores the significance of the 2-(trifluoromethyl)benzonitrile moiety for activity. nih.gov Similarly, other research has explored derivatives like 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile as potent SARMs for conditions such as muscle atrophy. osti.gov

The general synthetic strategy involves the nucleophilic substitution of a leaving group on a core structure by an aniline (B41778) derivative, which is often a substituted aminobenzonitrile. In this context, an amino derivative of this compound would be a critical intermediate. The synthesis of related SARM structures, such as aryl propionamides, has involved the aromatic nucleophilic displacement of a bromide using copper cyanide to introduce the essential nitrile group. nih.gov

Table 1: Examples of Benzonitrile-based Selective Androgen Receptor Modulators (SARMs)

| Compound Name | Starting Material/Core Structure | Key Synthetic Step | Reference |

|---|---|---|---|

| 4-((2R,3R)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile | 2-(Trifluoromethyl)benzonitrile derivative | Multi-step synthesis involving epoxide opening and cyclization | nih.gov |

| (S)-meta-SF5 derivatives | 4-Bromo-3-(pentafluorosulfanyl)aniline | Aromatic nucleophilic displacement with copper cyanide | nih.gov |

| 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile | 3-Methyl-benzonitrile derivative | Not specified | osti.gov |

| S-3-(4-cyanophenoxy)-2-hydroxy-2-methyl-N-(4-cyano-3-trifluoromethylphenyl)propionamide | 4-Cyano-3-trifluoromethylphenyl derivative | Not specified | acs.org |

Building Block for Benzimidazoles as Potential Anti-Cancer Agents

The benzimidazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several anti-cancer agents. nih.govnih.gov The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as a nitrile or aldehyde). mdpi.com

This compound can serve as a valuable precursor for trifluoromethylated benzimidazole derivatives. The synthetic utility of the nitrile group allows for its conversion into other functional groups necessary for benzimidazole synthesis. For example, the nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-methyl-4-(trifluoromethyl)benzoic acid. google.com This acid can then be condensed with an o-phenylenediamine under dehydrating conditions (the Phillips-Ladenburg reaction) to yield a 2-[2-methyl-4-(trifluoromethyl)phenyl]-1H-benzimidazole derivative.

The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and increased binding affinity of drug candidates to their biological targets. nih.gov Benzimidazole derivatives have demonstrated anti-cancer activity through various mechanisms, including the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis. researchgate.net The development of trifluoromethyl-substituted benzimidazoles from precursors like this compound is a promising strategy in the search for novel and more effective cancer therapeutics. nih.gov

Utility in Developing Trifluoromethylated Pyridine Rings for Medicinal Chemistry

Trifluoromethylated pyridine rings are a crucial structural component in a wide array of modern agrochemicals and pharmaceuticals. nih.govsciencepublishinggroup.com The introduction of a trifluoromethyl group into a pyridine ring can significantly alter the molecule's physical, chemical, and biological properties, often leading to enhanced efficacy and metabolic stability. nih.gov

The synthesis of trifluoromethylpyridines is a well-established field, with common methods including the chlorine/fluorine exchange of trichloromethylpyridines or the simultaneous vapor-phase chlorination/fluorination of picolines (methylpyridines) at high temperatures. nih.gov For example, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for various commercial products, is produced via the high-temperature reaction of 3-picoline. nih.gov Other approaches involve the cyclization of smaller, fluorinated building blocks to construct the pyridine ring. researchgate.net

While this compound is a valuable building block for benzene-based structures, its direct conversion into a trifluoromethylated pyridine ring is a complex and not commonly reported transformation. Such a conversion would require sophisticated ring-expansion or rearrangement methodologies that are not typically employed for the large-scale synthesis of pyridine derivatives. Instead, the compound's utility in medicinal chemistry primarily lies in its role as a precursor for other benzene-containing entities. The development of trifluoromethylated pyridines generally relies on building the ring from acyclic precursors or modifying existing pyridine structures. pharmaguideline.comnih.gov

Applications in Energy Storage Technologies (related compounds)

Electrolyte Additives for Lithium-Ion Batteries (e.g., 4-(trifluoromethyl)benzonitrile)

In the field of energy storage, related compounds, specifically isomers of trifluoromethylbenzonitrile, have demonstrated significant potential as electrolyte additives for improving the performance of high-voltage lithium-ion batteries. researchgate.net The addition of small amounts of these molecules to the liquid electrolyte can lead to substantial improvements in battery cycle life and capacity retention. sigmaaldrich.com

Research has shown that 4-(trifluoromethyl)benzonitrile (B42179) (4-TB) is a particularly effective additive. researchgate.net During the initial charging cycles of a battery, 4-TB is preferentially oxidized on the surface of the high-voltage cathode, such as LiNi0.5Mn1.5O4. This process forms a stable and low-impedance protective film on the cathode surface. researchgate.net This film, known as the cathode-electrolyte interphase (CEI), serves a critical function by preventing the continuous oxidative decomposition of the main electrolyte solvent at high voltages. researchgate.netresearchgate.net

A comparative study of 2-trifluoromethyl benzonitrile (2-TB), 3-trifluoromethyl benzonitrile (3-TB), and 4-(trifluoromethyl)benzonitrile (4-TB) revealed that the position of the trifluoromethyl group influences the effectiveness of the additive. nyu.edu The battery containing 4-TB as an additive formed a protective film of 15.0-40.0 nm after the first charge and discharge cycle, which was key to its superior performance. nyu.edu By mitigating electrolyte degradation, these additives help maintain the structural integrity of the electrode materials, leading to enhanced long-term stability and performance of the lithium-ion battery. semanticscholar.org

Table 2: Performance Improvement with 4-(Trifluoromethyl)benzonitrile (4-TB) Additive

| Battery System | Additive Concentration | Key Finding | Effect on Performance | Reference |

|---|---|---|---|---|

| LiNi0.5Mn1.5O4 / Li | Not specified | Preferential oxidation of 4-TB on cathode surface | Forms a low-impedance protective film, preventing electrolyte decomposition | researchgate.net |

| LiCoO2 / Graphite | 0.5% | Forms a dense and stable cathode electrolyte interface film | Improved electrochemical performance compared to base electrolyte | nyu.edu |

| LiNi0.5Mn1.5O4 / Li | 0.5% | Capacity retention of 97.1% after 50 cycles | Significantly higher capacity retention compared to systems with other additives | researchgate.net |

Design and Synthesis of Novel Chemical Entities

The molecular architecture of this compound, featuring a strategically substituted benzene ring, makes it a versatile platform for the design and synthesis of novel chemical entities. nih.gov The interplay between the electron-donating methyl group, the strongly electron-withdrawing trifluoromethyl group, and the synthetically adaptable nitrile group allows chemists to access a diverse range of complex molecules.

The nitrile functional group is a particularly powerful handle for chemical modification. It can be transformed into a variety of other functionalities, providing access to different classes of compounds. For example:

Hydrolysis: As previously mentioned, the nitrile can be hydrolyzed to a carboxylic acid, opening pathways to amides, esters, and benzimidazole derivatives. google.com

Reduction: The nitrile can be reduced to an aminomethyl group, which is a key functional group in many bioactive molecules.

Cycloaddition: The nitrile can participate in cycloaddition reactions to form various heterocyclic rings.

This synthetic versatility allows for its use in creating libraries of compounds for drug discovery programs. For instance, the synthesis of novel quinazolin-4-one derivatives has been achieved starting from a related compound, 2-(bromomethyl)benzonitrile, demonstrating how the substituted benzonitrile core can be elaborated into more complex heterocyclic systems with potential biological activity. nih.gov The development of such synthetic routes is crucial for exploring new chemical space and identifying lead compounds for therapeutic applications. nih.gov

Conclusion and Future Perspectives

Summary of Key Research Findings for 2-Methyl-4-(trifluoromethyl)benzonitrile

This compound is a fluorinated organic compound with the molecular formula C9H6F3N. lookchem.com The presence of both a methyl group and a trifluoromethyl group on the benzonitrile (B105546) framework imparts unique electronic properties and reactivity to the molecule. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the chemical behavior of the compound. nbinno.com This structural feature is of considerable interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.govresearchgate.net

Research has primarily focused on the synthesis and application of trifluoromethylated benzonitriles as versatile intermediates in organic synthesis. The nitrile functional group can be readily transformed into various other functionalities, making it a valuable building block for the construction of more complex molecules.

Key Physicochemical Properties of Related Isomers:

Data for 4-Methyl-3-(trifluoromethyl)benzonitrile nih.gov

Emerging Trends and Challenges in Trifluoromethylated Benzonitrile Research

A significant trend in the field is the development of more efficient and sustainable synthetic methods for the introduction of the trifluoromethyl group into aromatic rings. hovione.com Traditional methods often require harsh reaction conditions and stoichiometric amounts of reagents. Modern approaches focus on catalytic methods, including those utilizing transition metals, to achieve trifluoromethylation with greater selectivity and functional group tolerance. nih.gov

Another emerging area is the exploration of the unique reactivity of trifluoromethylated benzonitriles in novel chemical transformations. The electron-deficient nature of the aromatic ring, a result of the trifluoromethyl group, can be exploited to design new reactions for the synthesis of complex heterocyclic compounds. nbinno.com For instance, trifluoromethylated alkynes have been shown to be valuable substrates in gold-catalyzed reactions for the synthesis of 4-trifluoromethylated oxazoles. acs.org

Despite these advancements, challenges remain. The selective synthesis of specific isomers of trifluoromethylated benzonitriles can be difficult. Furthermore, the high cost and limited availability of some trifluoromethylating reagents can be a barrier to large-scale synthesis. researchgate.net Overcoming these challenges will be crucial for the continued development and application of this important class of compounds.

Potential for Interdisciplinary Collaborations and Innovations

The unique properties of trifluoromethylated compounds, including this compound, offer significant opportunities for interdisciplinary research.

Medicinal Chemistry and Pharmacology: The trifluoromethyl group is a key pharmacophore in many approved drugs due to its ability to modulate physicochemical properties. mdpi.commdpi.com Collaborations between synthetic chemists and pharmacologists are essential to design and evaluate new drug candidates based on the trifluoromethylated benzonitrile scaffold. These collaborations can lead to the discovery of new therapeutic agents for a wide range of diseases. nih.gov

Materials Science: The incorporation of fluorine atoms into organic molecules can significantly alter their electronic and physical properties. This opens up possibilities for the development of new materials with applications in electronics, optics, and polymer science. Collaborations between organic chemists and materials scientists could lead to the synthesis of novel liquid crystals, polymers, and functional dyes derived from trifluoromethylated benzonitriles.

Agrochemicals: Fluorinated compounds have found widespread use in the agrochemical industry as herbicides, insecticides, and fungicides. googleapis.com The unique biological activity of trifluoromethylated compounds makes them attractive candidates for the development of new and more effective crop protection agents. Interdisciplinary research involving chemists, biologists, and agricultural scientists is crucial for the discovery and development of the next generation of agrochemicals.

Strategic Directions for Future Academic Investigations of this compound

Future academic research on this compound and related compounds should focus on several key areas:

Development of Novel Synthetic Methodologies: There is a continuing need for more efficient, selective, and environmentally friendly methods for the synthesis of trifluoromethylated benzonitriles. This includes the development of new catalytic systems and the use of novel trifluoromethylating reagents.

Exploration of Reactivity and Mechanistic Studies: A deeper understanding of the reactivity of this compound is needed to fully exploit its potential as a synthetic building block. Mechanistic studies of its reactions will provide valuable insights for the design of new synthetic transformations.

Synthesis of Novel Bioactive Molecules: The trifluoromethylated benzonitrile scaffold should be utilized for the synthesis of new libraries of compounds for biological screening. This could lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic properties.

Computational and Theoretical Studies: Computational modeling can be a powerful tool for understanding the structure-property relationships of trifluoromethylated compounds. Theoretical studies can help to predict the reactivity of these molecules and guide the design of new experiments.

By focusing on these strategic directions, the academic community can continue to advance our understanding of this compound and unlock its full potential for a wide range of applications.

Compound Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.